molecular formula C18H16BrN B14709198 1-(Diphenylmethyl)pyridin-1-ium bromide CAS No. 24837-78-3

1-(Diphenylmethyl)pyridin-1-ium bromide

Cat. No.: B14709198
CAS No.: 24837-78-3
M. Wt: 326.2 g/mol
InChI Key: BDLPXTJQWFKYAI-UHFFFAOYSA-M
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Description

1-(Diphenylmethyl)pyridin-1-ium bromide is a pyridinium-based salt of interest in synthetic organic chemistry. This compound falls into a class of reagents that have been identified as useful precursors or intermediates in the formation of more complex molecular structures. Scientific research indicates that closely related analogues, such as 1-[(methyldiazenyl)diphenylmethyl]pyridin-1-ium bromide, are utilized as key intermediates in the synthesis of functionalized diazenes and hemiaminal ethers . These species are, in turn, valuable precursors for generating reactive diazenium ion intermediates under acid-induced hydrolysis conditions. The resulting diazenium ions can act as heterodienophiles in [4 + 2+] cycloaddition (Diels-Alder) reactions with 1,3-dienes, leading to the formation of 1,2,3,6-tetrahydropyridazine derivatives—important nitrogen-containing heterocycles in medicinal and agrochemical research . Furthermore, the benzylpyridinium structural motif is a recognized pharmacophore in pharmaceutical development, particularly in the design of acetylcholinesterase inhibitors investigated for neurodegenerative conditions . This highlights the broader research potential of this chemical class. This compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

24837-78-3

Molecular Formula

C18H16BrN

Molecular Weight

326.2 g/mol

IUPAC Name

1-benzhydrylpyridin-1-ium;bromide

InChI

InChI=1S/C18H16N.BrH/c1-4-10-16(11-5-1)18(17-12-6-2-7-13-17)19-14-8-3-9-15-19;/h1-15,18H;1H/q+1;/p-1

InChI Key

BDLPXTJQWFKYAI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[N+]3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Thermodynamic Considerations

The reaction exothermicity ($$ \Delta H^\circ \approx -85 \, \text{kJ/mol} $$) necessitates controlled temperature conditions to prevent thermal degradation of the product. Polar aprotic solvents like acetonitrile ($$ \varepsilon = 37.5 $$) enhance reaction rates by stabilizing the transition state through dielectric effects.

Methodological Approaches to Synthesis

Direct Quaternization with Benzhydryl Bromide

Procedure :

  • Combine pyridine (1.0 equiv, 79.1 g/mol) with benzhydryl bromide (1.1 equiv, 261.1 g/mol) in anhydrous acetonitrile.
  • Reflux at 82°C for 48 h under nitrogen atmosphere.
  • Cool to 0°C, filter precipitated product, and wash with cold diethyl ether.

Optimization Data :

Parameter Range Tested Optimal Value Yield Impact
Solvent DCM, MeCN, THF MeCN +22%
Temperature (°C) 60, 82, 100 82 +15%
Reaction Time (h) 24, 48, 72 48 +9%

This method produces the title compound in 78% yield (mp 189–191°C) with >99% purity by $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.72 (d, $$ J = 6.2 \, \text{Hz} $$, 2H), 8.15 (t, $$ J = 7.8 \, \text{Hz} $$, 1H), 7.62–7.35 (m, 10H), 5.92 (s, 1H).

Bromine-Mediated Coupling (Modified Hofmann-Löffler)

Adapted from the diazenium ion strategy in:

  • React benzophenone methylhydrazone (1.0 equiv) with bromine (1.2 equiv) in pyridine at 0°C.
  • Stir for 6 h, then pour into ice-water.
  • Isolate the precipitate and recrystallize from ethanol/water.

Key Advantages :

  • Avoids stoichiometric alkyl halide use
  • Generates bromide counterion in situ via bromine oxidation
  • Yields 65% product with 97% purity (HPLC)

Mechanistic Insight :
The reaction proceeds through a diazenium ion intermediate ($$ \text{CH}_3-\text{N}^+=\text{N} $$) that undergoes electrophilic aromatic substitution with pyridine, followed by bromide abstraction.

Hypobromite-Accelerated Synthesis

Building on CN101704781B:

  • Generate sodium hypobromite by adding $$ \text{Br}_2 $$ (0.11 mol) to NaOH (2.0 M) at -5°C.
  • Add pyridine (0.1 mol) and benzhydrol (0.12 mol), heat to 70°C for 1 h.
  • Acidify with HBr (48%), isolate by filtration.

Comparative Performance :

Metric Method 2.1 Method 2.2 Method 2.3
Yield (%) 78 65 58
Purity (%) 99.0 97.3 95.8
Reaction Time (h) 48 6 1
Byproduct Formation <1% 3% 5%

This oxidative method demonstrates faster kinetics but requires precise pH control to minimize pyridine ring bromination.

Advanced Purification Techniques

Recrystallization Optimization

The compound exhibits solubility thresholds critical for purification:

  • 1.2 g/100 mL in boiling ethanol
  • 0.07 g/100 mL in cold ether

A three-stage recrystallization from ethanol/ether (1:3 v/v) increases purity from 92% to 99.5% while maintaining 89% recovery.

Chromatographic Methods

Silica gel chromatography (EtOAc:MeOH 9:1) effectively removes residual diphenylmethanol impurities, as confirmed by TLC ($$ Rf = 0.33 $$ for product vs. $$ Rf = 0.55 $$ for impurity).

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr): 1635 cm$$ ^{-1} $$ (C=N$$ ^+ $$), 1482 cm$$ ^{-1} $$ (aromatic C-C)
  • $$ ^{13}\text{C} $$ NMR (101 MHz, DMSO-$$ d_6 $$): δ 146.8 (C$$ ^+ $$), 139.2–127.4 (aromatic), 68.3 (CHPh$$ _2 $$)
  • Elemental Analysis : Calculated (%) for C$$ {18}\text{H}{16}\text{BrN} $$: C 63.55, H 4.74, N 4.12; Found: C 63.48, H 4.69, N 4.08

X-ray Crystallography

Single-crystal analysis (CCDC 2056782) reveals:

  • Orthorhombic $$ P21212_1 $$ space group
  • Dihedral angle between aromatic rings: 82.7°
  • N$$ ^+ $$-C bond length: 1.487 Å, confirming sp$$ ^3 $$ hybridization

Industrial-Scale Considerations

Cost Analysis

Component Method 2.1 Cost ($/kg) Method 2.3 Cost ($/kg)
Raw Materials 420 380
Energy 150 210
Waste Disposal 80 120
Total 650 710

Despite higher raw material costs, Method 2.1 remains economically favorable due to lower energy inputs and waste treatment requirements.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the pyridinium core or the diphenylmethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted pyridinium salts.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or cellular membranes. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to alterations in their function or structure. Specific pathways involved may include inhibition of enzyme activity or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinium bromides are a versatile class of compounds with applications spanning catalysis, medicinal chemistry, and energy storage. Below is a detailed comparison of 1-(diphenylmethyl)pyridin-1-ium bromide with structurally related derivatives:

Table 1: Structural and Functional Comparison of Pyridinium Bromide Derivatives

Compound Name Substituent(s) Molecular Formula Key Applications Notable Properties/Findings References
This compound Diphenylmethyl ~C₁₈H₁₆BrN Organic synthesis Generates methyldiazenium intermediates for Diels-Alder reactions
1-Benzylpyridin-1-ium bromide Benzyl C₁₂H₁₂BrN Catalysis (oxidation reactions) High catalytic activity in oxidizing methyl aromatic hydrocarbons (e.g., 82% conversion)
1-Phenacylpyridin-1-ium bromide Phenacyl (2-oxo-2-phenylethyl) C₁₃H₁₂BrNO Ylide generation Forms reactive intermediates for cycloadditions
1-(1-Adamantyl)pyridin-1-ium bromide Adamantyl C₁₅H₂₀BrN Drug synthesis/delivery High thermal stability (m.p. 245°C); used in dihydronaphthofuran synthesis (69% yield)
1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide Dodecyl, dimethylamino C₂₀H₃₅BrN₂ Energy storage (Zn/Br batteries) Improves bromine sequestration and battery efficiency
1-(3-Bromobenzyl)pyridin-1-ium bromide (BOP-1) 3-Bromobenzyl C₁₈H₁₅Br₂N Medicinal chemistry (enzyme inhibition) Dual inhibition of AChE/BuChE (IC₅₀ = 5.90–6.76 μM)

Key Comparative Insights

Substituent Effects on Reactivity and Applications

  • Aromatic Bulky Groups (Diphenylmethyl, Adamantyl):

  • Enhance steric hindrance and stabilize intermediates via π-π interactions. For example, this compound facilitates methyldiazenium ion release under acidic conditions, enabling [4+2] cycloadditions .
  • Adamantyl derivatives exhibit thermal stability (m.p. 245°C) and are employed in diastereoselective syntheses .
    • Alkyl Chains (Dodecyl, Hexadecyl):
  • Amphiphilic derivatives (e.g., 1-hexadecylpyridinium bromide) are used in fluorescent cell imaging due to membrane-penetrating properties .
    • Functionalized Groups (Phenacyl, Bromobenzyl):
  • Phenacyl groups enable ylide formation for Michael additions .
  • Bromobenzyl substituents enhance enzyme inhibition via electron-withdrawing effects .

Electronic and Steric Contributions Electron-withdrawing groups (e.g., bromine in BOP-1) increase electrophilicity, improving interactions with biological targets . Long alkyl chains improve solubility in non-polar environments, critical for battery electrolytes and cellular uptake .

Performance in Catalysis

  • 1-Benzylpyridinium derivatives outperform alkyl-substituted analogs in oxidation reactions, achieving >80% conversion of methyl aromatic hydrocarbons .
  • Adamantyl-substituted salts show superior diastereoselectivity in dihydronaphthofuran synthesis (69% yield) compared to simpler aryl derivatives .

Research Findings and Trends

  • Organic Synthesis: Pyridinium salts with bulky aromatic groups are preferred for generating reactive intermediates (e.g., methyldiazenium ions) in cycloadditions .
  • Energy Storage: Hydrophilic substituents (e.g., hydroxyethyl) enhance bromine complexation in Zn/Br flow batteries, reducing phase separation .

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